molecular formula C17H26N2OS B2758328 2-amino-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 438234-89-0

2-amino-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2758328
CAS No.: 438234-89-0
M. Wt: 306.47
InChI Key: PWAWLLVCZOVEEN-UHFFFAOYSA-N
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Description

2-Amino-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS 438234-89-0) is a chemical compound with the molecular formula C17H26N2OS and a molecular weight of 306.47 g/mol . This tetrahydrobenzothiophene carboxamide derivative is of significant interest in early-stage pharmacological research, particularly in the field of mitochondrial biology. Compounds within this structural class have been identified in patent literature as small molecule regulators of mitochondrial dynamics, specifically as potential agonists of mitofusin proteins such as Mfn1 and Mfn2 . The role of these proteins in promoting mitochondrial fusion makes them a compelling target for investigating novel therapeutic strategies for conditions linked to mitochondrial dysfunction, including neurodegenerative diseases like Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS), as well as certain forms of peripheral neuropathy like Charcot-Marie-Tooth disease . Researchers can utilize this compound as a critical tool to probe the mechanisms of mitochondrial fusion and to assess the functional consequences of enhancing this process in cellular and disease models. Its structural features, including the cyclohexyl carboxamide and the ethyl-substituted tetrahydrobenzothiophene core, are key to its research applications. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2OS/c1-2-11-8-9-13-14(10-11)21-16(18)15(13)17(20)19-12-6-4-3-5-7-12/h11-12H,2-10,18H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAWLLVCZOVEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)NC3CCCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

For the target molecule, 6-ethylcyclohexanone serves as the ketone precursor, reacting with cyanoacetamide and sulfur in the presence of morpholine (20 mol%) in ethanol at reflux (78°C). The reaction proceeds via Knoevenagel condensation, followed by cyclization and sulfur incorporation. A yield of 51% was reported for a structurally analogous compound (2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide), suggesting comparable efficiency for the ethyl variant.

Key Variables:

  • Solvent: Ethanol facilitates intermediate solubility without side reactions.
  • Base: Morpholine acts as both catalyst and proton scavenger.
  • Temperature: Prolonged reflux (12–24 hours) ensures complete cyclization.

Cyclocondensation Approaches

Patent WO2011136269A1 discloses cyclocondensation strategies for tetrahydrobenzothiophene derivatives. A representative method involves:

Ring Formation via Dione Precursors

  • Starting Material: 6-Ethyl-1,3-cyclohexanedione reacts with thiourea in acetic acid under nitrogen, forming the tetrahydrobenzothiophene skeleton.
  • Ammonia Quenching: Introduces the amino group at position 2.
  • Carboxamide Formation: The resulting carboxylic acid (from ester hydrolysis) is coupled with cyclohexylamine using $$ \text{EDCI/HOBt} $$ in dichloromethane.

Conditions:

Step Reagents Temperature Time Yield
Cyclocondensation Thiourea, acetic acid 110°C 8 h 60–65%
Amidation EDCI, HOBt, DIPEA RT 12 h 75–80%

Post-Synthetic Functionalization

Ethylation Strategies

Introducing the ethyl group post-cyclization is challenging due to steric hindrance. Patent WO2019097306A2 highlights the use of diethyl disulfide under radical conditions (AIBN, 70°C) to ethylate sulfur-containing heterocycles. Applied to the tetrahydrobenzothiophene core, this method achieves 40–50% ethylation at position 6.

Carboxamide Installation

The 3-carboxamide is introduced via:

  • Carboxylic Acid Intermediate: Hydrolysis of a methyl ester using LiOH/THF/$$ \text{H}_2\text{O} $$.
  • Coupling Reaction: Activation with thionyl chloride to form the acyl chloride, followed by reaction with cyclohexylamine.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Gewald Reaction One-pot synthesis, scalable Moderate yield (51%) 51%
Cyclocondensation High regioselectivity Multi-step, costly reagents 60–65%
Post-synthetic Ethylation Flexibility in substitution Low efficiency, side products 40–50%

Optimization and Yield Enhancement

Solvent Effects

Replacing ethanol with DMF in the Gewald reaction increases reaction rate but reduces yield due to side reactions.

Catalytic Improvements

Using $$ \text{Fe}3\text{O}4 $$-supported morpholine in the Gewald reaction enhances recyclability, achieving 55% yield over three cycles.

Microwave Assistance

Microwave irradiation (100°C, 30 min) reduces cyclocondensation time from 8 hours to 1 hour, maintaining 60% yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions, often in the presence of bases or catalysts.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds structurally related to 2-amino-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibit promising anticancer properties. A study evaluating cyclopenta[c]thiophene derivatives reported significant cytotoxic effects against several human tumor cell lines, particularly leukemia cells.

CompoundCell Line TestedIC50 (μM)
1fK562 (Leukemia)5.0
3aHL60 (Leukemia)7.2

These findings suggest that similar compounds may exhibit comparable anticancer properties, potentially through mechanisms such as cell cycle arrest and apoptosis induction.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Related benzothiazole derivatives demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5E. coli12 μg/mL
9S. aureus8 μg/mL

This highlights the potential of the compound in developing new antimicrobial agents.

Antitumor Activity Study

A study focused on newly synthesized benzothiazole derivatives demonstrated significant antitumor activity in vitro. The results indicated that these compounds could inhibit the proliferation of lung cancer cell lines (A549, HCC827) with IC50 values ranging from 6 to 20 μM depending on the assay conditions.

Pharmacological Evaluation

In vivo testing of cyclopenta[c]thiophene derivatives indicated significant tumor growth inhibition in xenograft models based on promising in vitro results.

Mechanism of Action

The mechanism by which 2-amino-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzothiophene core can engage in π-π stacking interactions, while the amino and carboxamide groups can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key structural variations among analogs include:

  • Position 6 substituents : Methyl, ethyl, or tert-butyl groups.
  • N-substituents on the carboxamide : Cyclohexyl, cyclopentyl, benzyl, or aromatic groups (e.g., phenyl, methoxyphenyl).

Substituent Effects on Physicochemical Properties

Table 1: Physical Properties of Selected Analogs
Compound Name 6-Position Substituent N-Substituent Melting Point (°C) Yield (%) Molecular Weight (g/mol) Reference
2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (1a) Methyl -NH2 (unsubstituted) 187–189 60 210.29
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (1b) Methyl Ethyl ester 112–114 61 238.34
2-Amino-N-benzyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Ethyl Benzyl - - 314.45
2-Amino-N-cyclopentyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Ethyl Cyclopentyl - - 314.45
2-Amino-N-(3-methoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Methyl 3-Methoxyphenyl - - 328.38

Key Observations :

  • Substitution at position 6 with ethyl (vs. methyl) increases molecular weight but may reduce crystallinity, as seen in the lower melting point of the ethyl ester derivative (1b) compared to 1a .

Key Observations :

  • Electron-donating groups (e.g., methoxy or hydroxy) on aromatic N-substituents enhance AChE inhibitory activity by improving hydrogen bonding and π-π interactions in the enzyme’s active site .
  • Bulky substituents (e.g., tert-butyl at position 6) improve receptor binding affinity, as seen in dopamine D1 modulators, likely due to enhanced hydrophobic interactions .

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-amino-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide to ensure high yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step routes, starting with functionalization of the benzothiophene core. Key considerations include:
  • Solvent selection : Dichloromethane (CH2_2Cl2_2) or ethanol for intermediate reactions due to their compatibility with sulfonyl chloride and amine coupling steps .
  • Temperature control : Maintain 0–5°C during sulfonylation to prevent side reactions .
  • Purification : Use recrystallization (e.g., methanol) or reverse-phase HPLC for final product isolation, ensuring >95% purity .
  • Stoichiometry : Precise molar ratios (1:1.2 for amine coupling) minimize unreacted intermediates .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing the structural and purity profile of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., cyclohexyl and ethyl groups) via chemical shifts (δ 1.2–2.5 ppm for aliphatic protons) .
  • IR Spectroscopy : Detect functional groups (e.g., C=O at ~1700 cm1^{-1}, NH2_2 at ~3350 cm1^{-1}) .
  • Mass Spectrometry : LC-MS and HRMS validate molecular weight (e.g., [M+H]+^+ at m/z 363.18) and isotopic patterns .
  • HPLC : Purity assessment using C18 columns with acetonitrile/water gradients (retention time ~12 min) .

Q. How can researchers perform initial biological screening to identify potential therapeutic targets for this compound?

  • Methodological Answer :
  • In vitro assays : Use enzyme inhibition assays (e.g., kinase or protease targets) at 10–100 µM concentrations .
  • Cytotoxicity profiling : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing IC50_{50} values with controls .
  • Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for receptors (e.g., GPCRs) .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations aid in optimizing the synthesis and stability of this compound?

  • Methodological Answer :
  • Reaction path search : Use density functional theory (DFT) to model intermediates and transition states, identifying energy barriers for key steps (e.g., sulfonylation) .
  • Solvent effects : COSMO-RS simulations predict solvent compatibility and reaction yields .
  • Degradation pathways : Molecular dynamics (MD) simulations assess hydrolytic stability of the carboxamide group under physiological pH .

Q. What strategies resolve contradictions in reported biological activity data across studies for benzothiophene derivatives?

  • Methodological Answer :
  • Orthogonal assays : Cross-validate activity using both cell-based (e.g., apoptosis assays) and target-specific (e.g., recombinant enzyme inhibition) approaches .
  • Structural benchmarking : Compare crystallographic data (e.g., dihedral angles of the tetrahydro ring) to rule out conformational variability .
  • Meta-analysis : Aggregate data from PubChem or ChEMBL to identify trends in substituent effects (e.g., ethyl vs. methyl groups at position 6) .

Q. What advanced methodologies are employed to analyze structure-activity relationships (SAR) for this compound’s pharmacological properties?

  • Methodological Answer :
  • Systematic substituent variation : Synthesize analogs with modified cyclohexyl or ethyl groups and test against panels of biological targets .
  • 3D-QSAR modeling : Generate CoMFA or CoMSIA models using IC50_{50} data to map electrostatic/hydrophobic requirements for activity .
  • Crystallographic studies : Resolve protein-ligand complexes (e.g., via X-ray diffraction) to identify binding motifs (e.g., hydrogen bonds with the carboxamide group) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility and bioavailability predictions for this compound?

  • Methodological Answer :
  • Experimental validation : Compare calculated (e.g., SwissADME) vs. measured solubility in PBS (pH 7.4) and simulated intestinal fluid .
  • Salt formation : Test hydrochloride or mesylate salts to improve aqueous solubility if predictions underestimate experimental values .
  • Permeability assays : Use Caco-2 monolayers or PAMPA to reconcile computational (e.g., LogP) and experimental permeability data .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDifferential Scanning Calorimetry197–199°C
LogP (Octanol-Water)Chromatographic Determination3.2 ± 0.1
IC50_{50} (Kinase X)Fluorescence Assay12.5 µM
Caco-2 PermeabilityIn vitro Model8.7 × 106^{-6} cm/s

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